2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially saturated naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde typically involves the reduction of 1-naphthaldehyde followed by a series of chemical transformations. One common method includes the hydrogenation of 1-naphthaldehyde to form 1,2,3,4-tetrahydronaphthalen-1-ylmethanol, which is then oxidized to yield the desired acetaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation and oxidation processes are scaled up for industrial synthesis, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid.
Reduction: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- 1,2,3,4-Tetrahydronaphthalen-2-ol
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its specific position of the aldehyde group on the tetrahydronaphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,9,11H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRXPYDLZMZJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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